molecular formula C24H31N3O5S2 B11209107 Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11209107
M. Wt: 505.7 g/mol
InChI Key: AWZRUBWCRAXMEG-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can be compared with other thienopyridine derivatives. Similar compounds include:

    Clopidogrel: An antiplatelet medication used to prevent blood clots.

    Prasugrel: Another antiplatelet drug with a similar mechanism of action.

    Ticlopidine: An older antiplatelet agent with a different safety profile.

The uniqueness of ETHYL 2-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE lies in its specific chemical structure, which may confer distinct pharmacological properties and therapeutic potential.

Properties

Molecular Formula

C24H31N3O5S2

Molecular Weight

505.7 g/mol

IUPAC Name

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H31N3O5S2/c1-3-32-24(29)21-19-12-15-26(2)16-20(19)33-23(21)25-22(28)17-8-10-18(11-9-17)34(30,31)27-13-6-4-5-7-14-27/h8-11H,3-7,12-16H2,1-2H3,(H,25,28)

InChI Key

AWZRUBWCRAXMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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